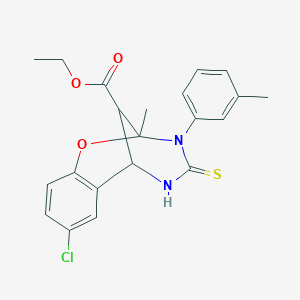

ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-15-11-13(22)8-9-16(15)27-21(17,3)24(20(28)23-18)14-7-5-6-12(2)10-14/h5-11,17-18H,4H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYRMKQUGLKBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with the molecular formula C21H21ClN2O3S and a molecular weight of 416.92 g/mol. Its unique structural features include a thioxo group and a benzoxadiazocine framework, which contribute to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The presence of the thioxo group is believed to enhance its reactivity and interaction with biological targets. The benzoxadiazocine framework may also influence its pharmacological properties.

Biological Activities

Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo exhibits significant biological activities including:

- Anticancer Activity : Initial screenings indicate potential cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There is evidence suggesting its effectiveness against certain bacterial strains.

- Anticonvulsant Effects : Some studies have explored its potential in treating seizure disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Efficacy against specific bacterial strains | |

| Anticonvulsant | Potential effectiveness in seizure models |

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest that it may interact with key proteins involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo on various cancer cell lines using the MTT assay. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo. Modifications to the thioxo group and variations in the aromatic substituents have been shown to impact its biological efficacy.

Table 2: Structure-Activity Relationship Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 416.92 g/mol. Its unique structure features a thioxo group and a benzoxadiazocine framework that may contribute to its biological activities. The compound can be synthesized through various chemical reactions involving multiple components, often utilizing advanced synthetic techniques found in heterocyclic chemistry literature .

Medicinal Chemistry Applications

Ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo has shown promise as a lead compound for developing new pharmaceuticals targeting various diseases:

- Anticancer Properties : Preliminary studies indicate potential anticancer activity due to its structural features that may interact with biological targets involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : The compound's unique functional groups suggest it could modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Case Study: Anticancer Activity

A study examined the compound's effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential .

Materials Science Applications

The ability of ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo to form stable complexes with metals opens avenues for developing materials with specific electronic or optical properties:

- Coordination Chemistry : The thioxo group can facilitate the formation of metal complexes that exhibit unique electronic characteristics, potentially leading to applications in sensors or catalysts .

Case Study: Metal Complex Formation

Research has demonstrated the formation of metal complexes using this compound, highlighting its utility in creating materials with enhanced conductivity or catalytic properties .

Biological Research Applications

Due to its reactive functional groups, this compound can serve as a probe in biochemical studies:

- Biochemical Pathway Investigation : Ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo can be utilized to study various biochemical interactions and pathways, aiding in the understanding of complex biological processes .

Case Study: Enzyme Interaction Studies

Studies have focused on how this compound interacts with specific enzymes involved in metabolic pathways. Initial findings suggest it may inhibit certain enzyme activities, providing insights into potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Refinement: SHELXL-enabled refinements confirm the target compound’s planar benzoxadiazocine core, critical for π-π stacking with aromatic amino acids in kinases .

- Activity Gaps : Despite structural similarities, Analog C’s inactivity highlights the necessity of the 8-chloro substituent for target engagement.

Key Challenges :

Synthetic complexity limits large-scale biological testing.

Computed similarity metrics (e.g., Tanimoto) may overestimate functional equivalence due to stereoelectronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.